molecular formula C9H16N2 B14036649 1H-Imidazole, 2-cyclohexyl-4,5-dihydro- CAS No. 67277-65-0

1H-Imidazole, 2-cyclohexyl-4,5-dihydro-

Cat. No.: B14036649
CAS No.: 67277-65-0
M. Wt: 152.24 g/mol
InChI Key: DHSHQQYSSXYLLK-UHFFFAOYSA-N
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Description

2-cyclohexyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a cyclohexyl group attached to the imidazole ring Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with glyoxal and ammonia, leading to the formation of the imidazole ring. The reaction conditions often require a catalyst, such as nickel, and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-cyclohexyl-4,5-dihydro-1H-imidazole may utilize similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups onto the imidazole ring .

Scientific Research Applications

2-cyclohexyl-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclohexyl group may influence the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-cyclohexyl-1H-imidazole: Similar structure but lacks the dihydro component.

    4,5-dihydro-1H-imidazole: Lacks the cyclohexyl group.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the imidazole ring.

Uniqueness

2-cyclohexyl-4,5-dihydro-1H-imidazole is unique due to the combination of the cyclohexyl group and the partially saturated imidazole ring.

Properties

IUPAC Name

2-cyclohexyl-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h8H,1-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSHQQYSSXYLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461854
Record name 1H-Imidazole, 2-cyclohexyl-4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67277-65-0
Record name 1H-Imidazole, 2-cyclohexyl-4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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